Tpe-MI
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Overview
Description
Tetraphenylethene maleimide (Tpe-MI) is a compound that has gained significant attention in scientific research due to its unique properties. It is a maleimide-functionalized derivative of tetraphenylethene, known for its aggregation-induced emission (AIE) characteristics. This compound is particularly useful in biological applications, such as imaging and measuring unfolded proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylethene maleimide involves the functionalization of tetraphenylethene with a maleimide group. The synthetic route typically includes the following steps:
Synthesis of Tetraphenylethene: Tetraphenylethene is synthesized through a Wittig reaction, where benzophenone is reacted with triphenylphosphine to form the tetraphenylethene core.
Functionalization with Maleimide: The tetraphenylethene core is then functionalized with a maleimide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of tetraphenylethene maleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-Scale Synthesis of Tetraphenylethene: Using industrial-grade reagents and optimized reaction conditions to produce tetraphenylethene in bulk.
Functionalization with Maleimide: The functionalization step is scaled up, ensuring efficient conversion of tetraphenylethene to tetraphenylethene maleimide.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylethene maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The tetraphenylethene core can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions
Common reagents used in reactions involving tetraphenylethene maleimide include:
Nucleophiles: Such as amines and thiols, which react with the maleimide group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
The major products formed from reactions involving tetraphenylethene maleimide depend on the specific reagents and conditions used. For example:
Substitution Products: Functionalized derivatives of tetraphenylethene maleimide.
Oxidation Products: Oxidized forms of the tetraphenylethene core.
Reduction Products: Reduced forms of the tetraphenylethene core.
Scientific Research Applications
Tetraphenylethene maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in imaging and measuring unfolded proteins in cells, providing insights into protein folding and proteostasis.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of tetraphenylethene maleimide involves its interaction with unfolded proteins. The maleimide group reacts with exposed cysteine residues in unfolded proteins, forming a covalent bond. This reaction induces a fluorescence turn-on effect, allowing for the detection and quantification of unfolded proteins in cells. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and proteostasis .
Comparison with Similar Compounds
Tetraphenylethene maleimide can be compared with other similar compounds, such as:
Tetraphenylethene derivatives: Other derivatives of tetraphenylethene with different functional groups.
Maleimide-functionalized compounds: Compounds with a maleimide group attached to different cores.
Fluorescent probes: Other fluorescent probes used for imaging and measuring proteins.
Uniqueness
Tetraphenylethene maleimide is unique due to its combination of aggregation-induced emission properties and the ability to specifically react with cysteine residues in unfolded proteins. This makes it a valuable tool for studying protein folding and proteostasis in biological systems .
Properties
Molecular Formula |
C31H23NO2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-[(Z)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30- |
InChI Key |
CIMVFJJQFXGASK-KTMFPKCZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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